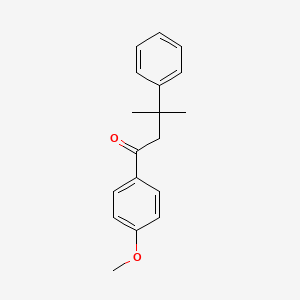![molecular formula C8H13NO7 B14276616 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid CAS No. 171664-47-4](/img/structure/B14276616.png)
4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid is a versatile organic compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. This compound is particularly valuable in fields such as biochemistry, environmental science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted into the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Applications De Recherche Scientifique
Chemistry: 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid is used as a chelating agent in analytical chemistry to bind metal ions, facilitating their detection and quantification.
Biology: In biological research, this compound is employed to study metal ion interactions with biomolecules, aiding in the understanding of metalloprotein functions and enzyme activities.
Industry: Industrially, this compound is used in detergents and cleaning agents to enhance their effectiveness by binding metal ions that could otherwise interfere with cleaning processes.
Mécanisme D'action
The primary mechanism by which 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid exerts its effects is through chelation. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the metal ion by the carboxylate and hydroxyl groups of the compound, forming a ring structure that stabilizes the metal ion.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in metal ion binding.
Nitrilotriacetic acid (NTA): A chelating agent used in similar contexts but with different binding affinities and stability constants.
Uniqueness: 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid is unique in its specific structure, which provides distinct binding properties and stability compared to other chelating agents. Its ability to form stable complexes under a wide range of pH conditions makes it particularly versatile for various applications.
Propriétés
Numéro CAS |
171664-47-4 |
|---|---|
Formule moléculaire |
C8H13NO7 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
4-[bis(carboxymethyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H13NO7/c10-5(1-6(11)12)2-9(3-7(13)14)4-8(15)16/h5,10H,1-4H2,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
DZKQVPJSOGDWJG-UHFFFAOYSA-N |
SMILES canonique |
C(C(CN(CC(=O)O)CC(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)

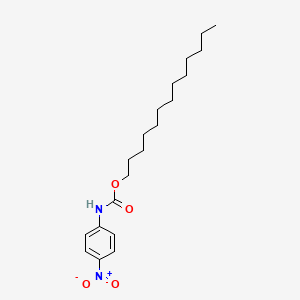
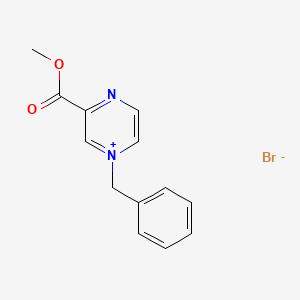

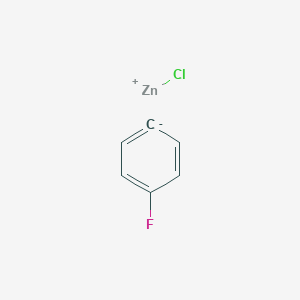
![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)

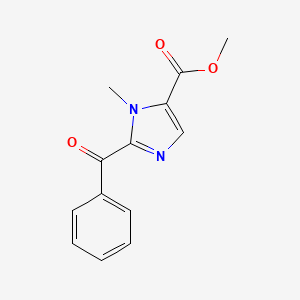
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
